3-(3-Methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid, also known by its CAS number 910443-77-5, is a chemical compound characterized by its unique structure and properties. This compound belongs to the class of amino acids and is notable for its potential applications in scientific research and pharmaceuticals. Its molecular formula is CHNO, and it has a molecular weight of 193.24 g/mol .
This compound is classified under organic compounds, specifically as an amino acid derivative. It is synthesized through various methods, which will be discussed in detail in the synthesis analysis section. The compound's relevance in scientific research stems from its structural similarities to other biologically active molecules, making it a subject of interest for further studies in medicinal chemistry and drug development.
The synthesis of 3-(3-Methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid can be achieved through several methodologies, primarily involving the reaction of appropriate precursors under controlled conditions.
Methods:
Technical Details:
The molecular structure of 3-(3-Methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid can be represented as follows:
The structure features a propanoic acid backbone with two methylphenyl groups attached, providing it with unique steric and electronic properties that may influence its reactivity and interactions with biological systems.
In terms of chemical reactivity, 3-(3-Methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid can participate in several types of reactions:
Technical Details:
Process:
Relevant Data:
The applications of 3-(3-Methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid are primarily found in scientific research:
The compound’s nomenclature requires careful hierarchical analysis:
Table 1: Nomenclature Systems for the Target Compound
Nomenclature System | Designation | Distinguishing Features |
---|---|---|
IUPAC Systematic | 3-(3-Methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid | Precise locants for both methyl groups |
Common Name Variant | α,β-Bis(3-methylbenzyl)propionic acid | Ambiguous regarding methyl positions |
CAS Registry | Not assigned (Related: 3-(3-Methylphenyl)propanoic acid [3751-48-2]) | Distinguishes from isomers |
Isomeric Complexity:
This compound occupies a distinctive niche within the arylpropanoic acid class due to its dual hydrophobic domains:
Table 2: Structural Comparison with Representative Arylpropanoic Acids
Compound | Core Structure | Key Modifications | Functional Implications |
---|---|---|---|
Target Compound | Propanoic acid | α-(3-Methylbenzyl), β-(3-Methylphenyl) | Enhanced lipophilicity; chiral center; conformational restraint |
Ibuprofen | Propanoic acid | α-Methyl, β-(4-isobutylphenyl) | NSAID activity; chiral center; moderate lipophilicity |
3-(3-Methylphenyl)propanoic acid [3751-48-2] | Propanoic acid | β-(3-Methylphenyl) | Simplified metabolite; higher flexibility |
3-(4-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)propanoic acid | Propanoic acid | β-(4-Boc-aminomethylphenyl) | Protected amine; polarity modulation |
Benzodiazepinone prodrug derivatives | Propanoic acid conjugated to heterocycle | Target-specific delivery; masked carboxylic acid |
Structural Determinants of Function:
The symmetrical bis(3-methylphenyl) architecture confers strategic advantages in medicinal chemistry:
Synthetic Versatility:The methyl group serves as a chemical handle for late-stage derivatization:
Despite its promising structure, critical knowledge gaps impede development:
Table 3: Critical Research Priorities
Knowledge Gap | Experimental Approach | Expected Impact |
---|---|---|
Metabolic Pathways | In vitro hepatocyte incubation + LC-MS/MS | Identify labile sites; guide stabilization strategies |
Target Screening | Functional assays (COX-1/2, PPAR transactivation) | Validate mechanism; repurpose for specific diseases |
Enantioselective Synthesis | Asymmetric hydrogenation of dehydro precursor | Enable chiral resolution; SAR by chirality |
Physicochemical Profiling | logP, pKa, solubility measurements | Optimize lead-like properties |
Target Validation Rationale:The compound’s structural similarity to NSAID prodrugs and lipid modulators justifies prioritizing inflammation and metabolic disease targets. Its bis-aryl motif resembles dual COX/LOX inhibitors, suggesting potential for improved safety profiles. Furthermore, chiral α-arylpropanoics often exhibit stereoselective nuclear receptor engagement (e.g., PPARγ), making this compound a candidate for metabolic syndrome research [1] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8